Aluminum nitride

Catalog No.
S574898
CAS No.
24304-00-5
M.F
AlN
M. Wt
40.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum nitride

CAS Number

24304-00-5

Product Name

Aluminum nitride

IUPAC Name

azanylidynealumane

Molecular Formula

AlN

Molecular Weight

40.988 g/mol

InChI

InChI=1S/Al.N

InChI Key

PIGFYZPCRLYGLF-UHFFFAOYSA-N

SMILES

N#[Al]

Synonyms

aluminum nitride, aluminum nitride (AlN)

Canonical SMILES

N#[Al]

Piezoelectric Devices

One of the most actively researched applications of AlN lies in its piezoelectric properties. When stressed mechanically, AlN generates a voltage, and conversely, applying a voltage can cause it to deform. This property makes it ideal for various sensor applications.

  • Surface Acoustic Wave (SAW) Devices: Thin films of AlN deposited on silicon wafers are used in SAW devices due to their high efficiency in generating and propagating acoustic waves []. These SAW devices find applications in mobile phone RF filters (FBARs) and other high-frequency communication systems [].

Optoelectronic Devices

The wide bandgap and transparency of AlN make it a potential candidate for next-generation optoelectronic devices like light-emitting diodes (LEDs).

  • Deep Ultraviolet (DUV) LEDs: Research is ongoing to develop AlN-based LEDs that emit light in the deep ultraviolet (DUV) spectrum (wavelengths below 250 nm) []. These DUV LEDs have applications in water purification, sterilization, and medical diagnostics [].

Thermal Management

Aluminum nitride possesses excellent thermal conductivity, making it valuable for heat management in electronic devices.

  • Heat Spreaders: Researchers are exploring AlN as a heat spreader material for high-power electronic components due to its ability to efficiently dissipate heat [].

Aluminum nitride is an inorganic compound with the chemical formula AlN. It is characterized by a high thermal conductivity (up to 321 W/(m·K)) and excellent electrical insulation properties, making it suitable for various high-performance applications. The compound exists primarily in two crystalline forms: the hexagonal wurtzite structure and the cubic zincblende structure. The wurtzite phase exhibits a band gap of approximately 6 electron volts at room temperature, which positions it as a potential material for optoelectronic devices operating in the deep ultraviolet range . Aluminum nitride is not naturally occurring and must be synthesized through chemical processes .

The formation of aluminum nitride typically involves high-temperature reactions between aluminum and nitrogen sources. A common reaction pathway includes the carbothermal reduction of aluminum oxide in the presence of nitrogen:

Al2O3+3C+N22AlN+3CO\text{Al}_2\text{O}_3+3\text{C}+\text{N}_2\rightarrow 2\text{AlN}+3\text{CO}

This reaction occurs at temperatures ranging from 1400 °C to 1700 °C . Additionally, aluminum nitride can be synthesized through gas-phase reactions involving metal-organic precursors during metal-organic chemical vapor deposition processes, where various gaseous species interact under controlled temperature conditions .

Various synthesis methods for aluminum nitride have been developed:

  • Carbothermal Reduction: Involves heating aluminum oxide with carbon and nitrogen at high temperatures.
  • Direct Nitridation: Aluminum powder is heated in a nitrogen atmosphere to form aluminum nitride.
  • Metal-Organic Chemical Vapor Deposition (MOCVD): Utilizes gaseous precursors to deposit thin films of aluminum nitride on substrates .
  • Sol-Gel Process: A method that allows for the creation of aluminum nitride through precursor solutions that undergo gelation followed by heat treatment.

Aluminum nitride is utilized in various fields due to its unique properties:

  • Electronics: Used as a substrate material for electronic devices due to its thermal conductivity and electrical insulation.
  • Optoelectronics: Employed in ultraviolet light-emitting diodes and laser diodes.
  • Sensors: Thin films are used in surface acoustic wave sensors and micromachined ultrasound transducers.
  • Nanotechnology: Aluminum nitride nanotubes serve as chemical sensors for detecting toxic gases .

Research on the interactions of aluminum nitride with other materials has highlighted its piezoelectric properties, which can induce polarization effects under mechanical stress. This characteristic is beneficial in applications requiring precise control over electrical properties, such as in semiconductor devices . Studies have also explored its compatibility with various substrates in thin film applications to optimize performance characteristics.

Several compounds share similarities with aluminum nitride, particularly within the group of nitrides:

CompoundStructureThermal Conductivity (W/m·K)Band Gap (eV)Unique Features
Gallium NitrideWurtzite~200~3.4Widely used in optoelectronic devices
Indium NitrideWurtzite~100~1.9Useful for infrared photodetectors
Silicon NitrideAmorphous/Wurtzite~30-50~5-6Known for high strength and corrosion resistance
Boron NitrideHexagonal~200-400~5.9Exhibits excellent thermal stability

Aluminum nitride stands out due to its exceptionally high thermal conductivity combined with electrical insulation properties, making it unique among nitrides used in electronic applications .

Carbothermal Reduction and Direct Nitridation Processes

Carbothermal reduction represents one of the most established methodologies for aluminum nitride synthesis, involving the high-temperature treatment of aluminum oxide or aluminum hydroxide in the presence of carbon as a reducing agent. This process typically operates at temperatures ranging from 1400 to 1800°C under nitrogen or ammonia gas streams. The carbothermal reduction method has been extensively studied with various aluminum oxide precursors, demonstrating that the nitridation rate increases with decreasing particle size of the raw aluminum oxide and depends significantly on the aluminum oxide synthesis method.

Direct nitridation processes offer an alternative approach with potentially lower production costs compared to carbothermal methods. The direct nitridation of aluminum powder typically begins at approximately 800°C, where aluminum powder starts to melt, with the nitridation reaction proceeding rapidly from approximately 900°C. Research indicates that the nitridation of aluminum reaches 83% conversion at 1000°C, with further increases to 88% when heat treatment is extended to one hour.

Recent advances in low-temperature direct nitridation have demonstrated significant improvements in processing conditions. Studies utilizing vacuum tube furnaces for direct nitridation of aluminum powder at temperatures as low as 500°C under flowing high-purity nitrogen have achieved aluminum nitride yields of 80-85% at 530°C for treatment times of one hour or longer. The incorporation of small amounts of magnesium powder (1 weight percent) combined with aluminum promotes nitridation at these reduced temperatures.

Table 1: Comparison of Carbothermal Reduction and Direct Nitridation Parameters

MethodTemperature Range (°C)Conversion EfficiencyProcessing TimeKey Advantages
Carbothermal Reduction1400-1800>90%2-5 hoursHigh purity, established process
Direct Nitridation (conventional)900-100083-88%1-3 hoursLower cost, simplified setup
Low-temperature Direct Nitridation500-56080-85%1-12 hoursReduced energy, controlled morphology

The morphological characteristics of aluminum nitride produced through direct nitridation demonstrate significant advantages, particularly regarding tapping density and green density properties essential for accurate dimensional control in integrated circuit packages and substrates. Direct nitridation produces aluminum nitride powders with high tapping density, resulting in high green density and low shrinkage after sintering, which proves comparable to powders produced by carbothermal reduction methods.

Chemical Vapor Deposition Techniques

Chemical vapor deposition represents a sophisticated approach for aluminum nitride synthesis, particularly valuable for producing high-quality thin films and electronic-grade materials. Metalorganic chemical vapor deposition commonly employs trimethylaluminum and ammonia at temperatures typically exceeding 1000°C for electronic grade aluminum nitride deposition. However, recent developments have focused on reducing deposition temperatures while maintaining film quality.

Advanced chemical vapor deposition approaches utilizing time-resolved precursor supply have achieved aluminum nitride films with carbon content as low as 1 atomic percent at 480°C. This atomic layer deposition-like chemical vapor deposition approach suppresses readsorption of methyl groups from the aluminum nitride surface through the addition of extra pulses of hydrogen, nitrogen, or argon between trimethylaluminum and ammonia pulses.

Gas-phase chemical reaction mechanisms in aluminum nitride growth during high-temperature metalorganic chemical vapor deposition involve complex thermodynamic processes. Quantum chemistry calculations based on density functional theory indicate that at temperatures above 1000°C, monomethylaluminum, dimeric monomethylaluminum nitride, and trimeric monomethylaluminum nitride are the three most probable end gas products serving as main precursors for surface reactions.

Pulsed chemical vapor deposition techniques using tris(dimethylamido) aluminum and anhydrous hydrazine have demonstrated successful aluminum nitride deposition at 580°C on silicon and silicon carbide substrates. This approach produces crystalline films that template preferential c-axis orientation in subsequently deposited aluminum nitride layers. The process achieves growth rates of 1.2-1.5 angstroms per cycle and demonstrates epitaxial deposition on silicon carbide substrates.

Table 2: Chemical Vapor Deposition Process Parameters and Outcomes

CVD VariantTemperature (°C)PrecursorsGrowth RateCarbon ContentFilm Quality
Conventional MOCVD>1000TMA + NH₃High2-5%Electronic grade
Time-resolved CVD480TMA + NH₃ + inert gasModerate1%Low carbon
Pulsed CVD580TDMAA + hydrazine1.2-1.5 Å/cycle<2%Crystalline

Low-Temperature Synthesis via Additive-Assisted Routes

Additive-assisted synthesis represents a breakthrough in aluminum nitride production, enabling significant temperature reductions while maintaining or improving material quality. The addition of ammonium chloride has demonstrated remarkable effectiveness in lowering aluminum nitride formation temperatures by approximately 200°C compared to conventional methods. When ammonium chloride is added to aluminum powder, aluminum nitride formation begins at 600°C, substantially lower than the 800°C required for pure aluminum powder under nitrogen streams.

The mechanism of ammonium chloride-assisted synthesis involves multiple reaction pathways. Thermodynamic analysis confirms that nitrogen derived from ammonium chloride directly contributes to aluminum nitride formation, as evidenced by aluminum nitride formation when ammonium chloride-added aluminum powder is heated under helium gas streams. The nitridation reaction proceeds through gas-phase reactions between nitrogen gas and aluminum chloride vapor generated upon ammonium chloride addition.

Optimization studies demonstrate that increasing ammonium chloride content to 70 weight percent achieves complete nitridation with 98% conversion efficiency at 1000°C for one hour, with no unreacted aluminum remaining. The nitridation extent reaches 50%, 84%, and 89% in aluminum-ammonium chloride-nitrogen systems at 700°C, 800°C, and 900°C respectively.

Solution growth methods using iron-chromium fluxes represent another innovative low-temperature approach. Type 430 ferritic stainless steel, composed mainly of iron and chromium, serves as an effective flux for aluminum nitride crystal growth. This method achieves aluminum nitride growth at temperatures as low as 1550°C with controlled cooling rates and optimized growth parameters.

Table 3: Additive-Assisted Synthesis Performance Metrics

Additive SystemTemperature (°C)Conversion RateProcessing TimeKey Benefits
NH₄Cl (70 wt%)600-100098%1 hour200°C reduction, complete conversion
Mg (1 wt%)500-56080-85%1-12 hoursUltra-low temperature
Fe-Cr flux1550-1625>90%4 hoursSingle crystal growth
Al-Sn flux1000-1200Variable2-6 hoursNanowire synthesis

Aluminum-tin flux methods enable aluminum nitride nanowire synthesis through vapor-liquid-solid processes. These systems produce aluminum nitride nanowires with diameters of approximately 200 nanometers and lengths extending to tens of micrometers, growing perpendicular to the (002) crystallographic direction. The growth mechanism involves vapor-liquid-solid processes facilitated by the aluminum-tin flux system.

Plasma-Assisted and Arc Discharge Synthesis

Plasma-assisted synthesis methodologies offer unique advantages for aluminum nitride production, particularly in achieving low-temperature processing and preventing particle agglomeration. Two-stage plasma-thermal nitridation processes combine atmospheric pressure microwave plasma pre-synthesis with traditional thermal nitridation, operating initially at 550°C for 2-10 minutes with ammonium chloride addition (aluminum to ammonium chloride ratio of 1:1).

The plasma pre-synthesis process generates high-energy nitrogen-containing species that react with aluminum atoms to form thin aluminum nitride shells on particle surfaces, preventing flow and aggregation of melting aluminum during subsequent thermal processing. Microwave discharge systems operating at 1200 watts with nitrogen plasma demonstrate successful aluminum nitride shell formation even at temperatures below the aluminum melting point (660°C).

Thermogravimetric analysis of powders produced by plasma-thermal synthesis (550°C for 2 minutes) followed by thermal nitridation (950°C for 1 hour) achieves 96% aluminum nitride conversion, significantly higher than thermal nitridation alone at 1050°C. The combined process produces well-dispersed aluminum nitride powders without agglomeration, with particle sizes typically less than 1 micrometer.

Arc discharge synthesis in liquid nitrogen represents an innovative approach for metal nitride particle preparation. Submerged arc discharge systems use liquid nitrogen simultaneously as a dielectric medium and nitridation source, operating at discharge currents ranging from 5 to 30 amperes. This environmentally friendly process eliminates the need for corrosive gases, chemical additives, or electrolytes while producing no wastewater.

Table 4: Plasma-Assisted Synthesis Operating Conditions and Results

Plasma TypePower (W)Temperature (°C)DurationConversionParticle Size
Microwave12005502-10 min96% (combined)<1 μm
Arc dischargeVariableRoom tempMinutes>90%50-500 nm
RF plasma2000-5000300-60010-60 min85-95%100-800 nm

Field emission scanning electron microscopy and transmission electron microscopy analyses reveal that aluminum nitride particles produced through arc discharge synthesis exhibit spherical morphology with unreacted aluminum content, while achieving confirmed aluminum nitride formation across all experimental conditions. The arc discharge process generates most particles at the anode, with particle formation mechanisms involving high-temperature electrode erosion and rapid cooling in the liquid nitrogen environment.

Vapor-Liquid-Solid Growth Mechanisms for Nanostructures

Vapor-liquid-solid growth mechanisms enable the controlled synthesis of aluminum nitride nanostructures with precisely defined morphologies and dimensions. Chemical vapor deposition processes utilizing aluminum sources and ammonia with nickel catalysts demonstrate successful aluminum nitride nanowire synthesis through vapor-liquid-solid processes at temperatures ranging from 875°C to 1000°C. Different growth temperatures between this range produce varying morphologies of aluminum nitride nanostructures.

The vapor-liquid-solid growth mechanism involves initial aluminum atom diffusion from evaporation sources onto catalyst island surfaces. When ammonia flow is supplied at suitable temperatures, supersaturation at the liquid-solid interface leads to thin aluminum nitride layer formation during initial growth stages. Axial growth dominates when precursors are continuously supplied, with most reaction species absorbed by catalyst particles or diffusing along nanowires to liquid-solid interfaces where deposition occurs.

Molecular dynamics simulations of aluminum nitride deposition reveal critical temperature and flux ratio dependencies for optimal growth. When temperature increases from 1000 to 2000 Kelvin with nitrogen to aluminum flux ratios of 2.0, aluminum nitride film growth rates decrease while crystallinity improves significantly from 1000 to 1800 Kelvin. Crystallinity optimization occurs at nitrogen to aluminum flux ratios between 2.0 and 2.4, with slight degradation at ratios of 2.8.

Stoichiometry proves closely related to crystallinity in vapor-liquid-solid grown films, with optimal crystallinity achieved near 50% nitrogen fraction. Film stress analysis indicates that optimal crystallinity correlates with minimum stress fluctuations, while defects appear where stresses concentrate.

Table 5: Vapor-Liquid-Solid Growth Parameters and Nanostructure Characteristics

Growth Temperature (°C)CatalystNanowire Diameter (nm)Length (μm)Growth RateCrystal Quality
875-900Ni50-1001-5LowModerate
950-1000Ni100-2005-20ModerateHigh
1000-1200Al-Sn200-30010-50HighVery high

Aluminum-tin flux methods for nanowire synthesis produce aluminum nitride nanowires through vapor-liquid-solid processes with diameters of approximately 200 nanometers and lengths extending to tens of micrometers. Photoluminescence spectra of these nanowires show wide emission bands related to transitions from deep levels of aluminum vacancies with oxygen to valence band electrons. The vapor-liquid-solid mechanism enables precise control over nanowire dimensions and crystallographic orientation, with growth perpendicular to the (002) direction providing optimal properties for photoelectronic device applications.

Aluminum nitride exhibits three distinct crystallographic phases, each characterized by unique structural arrangements and stability conditions [1] [2] [3]. The wurtzite phase represents the most thermodynamically stable configuration under ambient conditions, featuring a hexagonal crystal structure with space group C₆ᵥ⁴-P6₃mc [1] [30]. This phase demonstrates exceptional structural integrity with lattice parameters a = 3.111 Å and c = 4.980 Å, yielding a c/a ratio of approximately 1.596 [30] [31] [32].

The wurtzite structure consists of aluminum and nitrogen atoms arranged in a tetrahedral coordination, where each aluminum atom bonds to four nitrogen atoms and vice versa [1] [2]. The crystal lattice exhibits alternating aluminum and nitrogen layers along the c-axis, with atoms maintaining tetrahedral coordination throughout the structure [1] [5]. This arrangement results in a strong ionic-covalent bonding character due to the significant electronegativity difference between aluminum and nitrogen atoms [1] [2].

Phasea (Å)c (Å)c/a RatioReference
Wurtzite3.1104.981.601Iwama et al. (1971) [31]
Wurtzite3.1114.981.596Crystal analysis [30]
Wurtzite3.1124.9821.598Goldberg (2001) [30]
Wurtzite3.1104.9781.601Qian et al. (1996) [30]
Zinc Blende4.406Calculated density functional theory [6]
Rocksalt4.085Calculated density functional theory [33]

The zinc blende phase represents a metastable cubic structure that can be synthesized under specific conditions, particularly in thin film configurations [3] [6] [7]. This phase exhibits a lattice parameter of approximately 4.37 Å experimentally, with theoretical calculations predicting 4.406 Å [6] [33]. The zinc blende structure demonstrates stability primarily in nanoscale dimensions, typically maintaining coherence in layers thinner than 2.0 nanometers [3] [6].

Formation of the zinc blende phase occurs through kinetically driven processes rather than thermodynamic equilibrium [6] [7]. During epitaxial growth on face-centered cubic substrates, nitrogen atoms can diffuse into aluminum lattices, occupying tetrahedral interstitial sites and forming the metastable zinc blende structure [6]. The energy difference between zinc blende and wurtzite phases measures approximately 0.0034 Rydberg, indicating the relatively close energetic proximity of these polymorphs [33].

The rocksalt phase emerges under high-pressure conditions, representing the most compact arrangement of aluminum nitride [4] [35] [37]. Theoretical calculations predict phase transitions from wurtzite to rocksalt occurring at approximately 17 gigapascals, accompanied by a volume reduction of 19 percent [35] [37]. The rocksalt structure exhibits a cubic lattice parameter of 4.085 Å under theoretical optimization conditions [33].

Phase stability relationships demonstrate temperature-dependent behavior, with anharmonic effects significantly influencing the relative stability of different phases [4]. Increasing temperature tends to stabilize the rocksalt phase relative to wurtzite, while the zinc blende phase maintains its metastable character across varying thermal conditions [4] [7]. The pressure-temperature phase diagram reveals complex stability regions, with transition pressures varying based on specific thermodynamic conditions [37].

Experimental investigations confirm that wurtzite-to-rocksalt transitions occur through collective mechanisms involving coordinated atomic displacements [35]. The transformation pathway involves systematic changes in coordination numbers, with aluminum and nitrogen atoms transitioning from tetrahedral to octahedral coordination environments [35] [37]. These structural modifications result in significant alterations to electronic properties and mechanical characteristics.

Epitaxial Growth and Oriented Thin-Film Fabrication

Epitaxial growth of aluminum nitride thin films requires precise control of substrate selection, growth parameters, and deposition techniques to achieve high-quality crystalline layers [8] [9] [10]. The most commonly employed substrates include sapphire, silicon, and specialized aluminum nitride templates, each presenting unique challenges and opportunities for oriented film fabrication [8] [11] [12].

Molecular beam epitaxy represents a highly controlled approach for aluminum nitride thin film synthesis, enabling atomic-layer precision in crystal growth [9] [13]. The technique exploits low aluminum adatom migration mobility during coalescence processes, particularly effective when implemented on nanowire templates [9]. Growth conditions typically require substrate temperatures around 1000°C with aluminum flux rates of approximately 19.6 nanometers per minute and nitrogen flux rates of 6.9 nanometers per minute [13].

Metal organic chemical vapor deposition provides an alternative pathway for large-scale aluminum nitride epitaxy, offering compatibility with industrial fabrication processes [8] [14]. Next Level Epitaxy methodology combines physical vapor deposition and chemical vapor deposition techniques, achieving epitaxial growth at surface temperatures below 300°C [8]. This innovative approach incorporates proprietary plasma sources designed for processing wafers ranging from 35 × 300 millimeters to 300 × 100 millimeters per cycle [8].

Atomic layer deposition with in-situ atomic layer annealing enables low-temperature epitaxial growth of aluminum nitride ultrathin films [11]. The process involves layer-by-layer growth at 300°C, with argon plasma treatment in each deposition cycle facilitating crystallization energy transfer and enhanced adatom migration [11]. X-ray diffraction analysis reveals full width at half-maximum values of 144 arcseconds for the aluminum nitride reflection in ultrathin epilayers [11].

Reactive sputtering techniques offer cost-effective approaches for aluminum nitride thin film fabrication, particularly suitable for applications with limited temperature budgets [10] [12]. Low-temperature epitaxial growth has been demonstrated on molybdenum electrode/sapphire substrates using reactive sputtering at substrate temperatures of 350°C [10]. The process achieves oriented aluminum nitride films with full width at half-maximum values decreasing from 2.88° to 1.25° as film thickness increases from 30 nanometers to 2 micrometers [12].

Surface preparation protocols critically influence epitaxial quality, with in-situ thermal deoxidation and aluminum-assisted thermal desorption proving essential for removing native surface oxides [13]. These cleaning procedures enable successful homoepitaxy on nitrogen-polar aluminum nitride substrates, resulting in smooth surface morphologies with clean atomic steps [13]. Potassium hydroxide etching studies confirm retention of nitrogen polarity in homoepitaxial films while revealing low-density aluminum-polar inversion domains [13].

Growth mode selection significantly affects final film quality, with metal-rich conditions generally producing superior crystalline properties [13]. Aluminum droplet coverage during growth strongly influences surface morphology, with higher aluminum accumulation leading to parallel atomic step formation [13]. Conversely, low aluminum droplet coverage results in surface pits and spiral hillocks, indicating the importance of aluminum adatom diffusion facilitation on nitrogen-polar surfaces [13].

Epitaxial layer characterization employs multiple analytical techniques including X-ray diffraction, reflection high-energy electron diffraction, and transmission electron microscopy [11] [12] [14]. These methods provide comprehensive assessment of crystalline quality, orientation relationships, and defect densities in fabricated thin films [14]. Secondary ion mass spectrometry analysis indicates low chemical impurity densities for hydrogen and silicon near detection limits, while oxygen and carbon show higher incorporation levels [13].

Lattice Dynamics and Phonon Behavior

The lattice dynamics of aluminum nitride encompass complex vibrational modes that fundamentally determine thermal, mechanical, and electronic transport properties [16] [17] [39]. Wurtzite aluminum nitride exhibits six phonon branches at the Brillouin zone center, consisting of two acoustic and four optical modes with distinct symmetry characteristics [17] [19] [39].

Experimental determination of phonon frequencies employs neutron spectroscopy, Raman scattering, and infrared spectroscopy techniques to map the complete vibrational spectrum [16] [39] [42]. Time-of-flight neutron spectroscopy measurements reveal a phonon density of states characterized by a broadband centered at approximately 35 millielectron volts, a gap in the 75-80 millielectron volt region, and sharp bands at 85 and 92 millielectron volts [39].

Phonon ModeFrequency (cm⁻¹)Energy (meV)SymmetryActivity
E₂(low)247.8430.7E₂Raman
E₂(high)656.6881.4E₂Raman
A₁(TO)611.0075.8A₁Infrared/Raman
A₁(LO)888.97110.2A₁Infrared/Raman
E₁(TO)670.0083.1E₁Infrared
E₁(LO)912.00113.1E₁Infrared

The E₂(high) mode at 656.68 cm⁻¹ represents the most prominent Raman-active vibration, demonstrating exceptional sensitivity to mechanical stress and strain conditions [42]. This mode exhibits a biaxial stress coefficient of -3.8 cm⁻¹/gigapascal, making it particularly valuable for residual stress analysis in thin film applications [42]. The longitudinal optical A₁ mode at 888.97 cm⁻¹ provides complementary information about crystal quality and dopant incorporation effects [41] [42].

First-principles calculations based on density functional theory provide theoretical framework for understanding phonon dispersion relationships throughout the Brillouin zone [16] [17]. The calculated phonon frequencies demonstrate remarkable agreement with experimental measurements, validating both ionic and covalent force contributions in the nitride bonding scheme [16]. Rigid-ion models successfully describe acoustic branch behavior, while phenomenological approaches account for the mixed ionic-covalent character of aluminum-nitrogen bonds [17].

Phonon-phonon interactions contribute significantly to thermal transport properties, with anharmonic effects becoming increasingly important at elevated temperatures [4] [40]. Three-phonon scattering processes dominate thermal conductivity reduction mechanisms, while higher-order interactions become relevant under extreme thermal conditions [40]. The thermal conductivity exhibits strong temperature dependence, with room-temperature values reaching 285 watts per meter per kelvin in high-quality crystals [30].

Surface optical phonon modes emerge under specific geometric configurations, particularly in nanostructured aluminum nitride systems [20]. Tip-enhanced Raman scattering and nano-Fourier transform infrared spectroscopy enable spatial localization of surface optical modes with nanoscale resolution [20]. These modes demonstrate frequency shifts dependent on local surface curvature and excitation geometry, providing insights into near-field optical interactions [20].

Phonon confinement effects manifest in nanocrystalline aluminum nitride structures, leading to asymmetric line broadening and frequency shifts relative to bulk crystals [20] [44]. Silicon doping introduces additional phonon scattering mechanisms, resulting in non-monotonic frequency changes that reflect variations in strain and dislocation density [44]. Acoustic phonon velocities decrease monotonically with increasing silicon concentration, reducing by approximately 300 meters per second at doping levels of 3 × 10¹⁹ atoms per cubic centimeter [44].

Interface phonon modes appear in aluminum nitride heterostructures and superlattices, arising from dielectric discontinuities between dissimilar materials [41]. These modes exhibit frequency ranges intermediate between constituent bulk materials, with dispersion characteristics determined by layer thicknesses and interface quality [41]. The dielectric continuum model successfully predicts interface phonon behavior in short-period superlattice structures [41].

Defect Engineering and Grain Boundary Analysis

Point defects in aluminum nitride significantly influence electrical, thermal, and optical properties through modification of electronic band structure and phonon scattering mechanisms [22] [23] [24]. Native defects include aluminum vacancies, nitrogen vacancies, antisite defects, and various interstitial configurations, each exhibiting distinct formation energies and charge state dependencies [24] [25].

Nitrogen vacancies demonstrate the lowest formation energy in p-type material, acting as deep donors with multiple charge states depending on Fermi level position [23] [25]. These defects create localized electronic states within the bandgap, contributing to below-bandgap optical absorption and non-radiative recombination processes [23] [28]. Experimental characterization through electron paramagnetic resonance spectroscopy identifies nitrogen vacancy signatures with characteristic hyperfine interactions involving neighboring aluminum atoms [23].

Aluminum vacancies exhibit preferential formation in n-type aluminum nitride, functioning as acceptor centers that compensate donor impurities [24] [25]. The formation energy of aluminum vacancies depends strongly on chemical potential conditions and charge state, with neutral and charged configurations showing distinct stability ranges [24]. Hybrid quantum mechanical/molecular mechanical calculations reveal symmetry-breaking reconstructions in vacancy environments [24].

Defect TypeFormation Energy (eV)Charge StatesElectronic CharacterThermal Conductivity Impact
Nitrogen Vacancy2.8-4.2+3, +2, +1, 0Deep DonorHigh Scattering
Aluminum Vacancy3.1-5.5-3, -2, -1, 0Deep AcceptorModerate Scattering
Oxygen Substitution1.5-3.2+1, 0Deep DonorVariable
Silicon Substitution0.8-2.1+1, 0Shallow DonorLow Scattering

Oxygen substitution for nitrogen represents the most common impurity in aluminum nitride crystals, introduced during growth processes or through exposure to oxidizing environments [23] [25]. Oxygen impurities act as deep donors, creating electronic states approximately 0.6 electron volts below the conduction band minimum [23]. The incorporation mechanism involves substitutional replacement of nitrogen atoms, with oxygen atoms maintaining tetrahedral coordination within the wurtzite lattice [23].

Silicon doping provides controlled n-type conductivity modification, with silicon atoms preferentially occupying aluminum sites in the crystal lattice [23] [27]. Silicon substitution creates shallow donor levels approximately 0.3 electron volts below the conduction band, enabling effective charge carrier generation at moderate temperatures [23]. However, silicon atoms readily form defect complexes with vacancies, particularly aluminum vacancies, leading to compensation effects that reduce carrier concentrations [27] [28].

Threading dislocations constitute extended defects that profoundly impact aluminum nitride thin film properties, particularly in heteroepitaxial growth on lattice-mismatched substrates [14] [27]. These line defects introduce local strain fields that influence point defect formation energies and distribution patterns [27]. Cathodoluminescence microscopy reveals that threading dislocations act as non-radiative recombination centers while inducing red-shifts in defect emission energies [27].

The interaction between threading dislocations and point defects creates complex defect landscapes with spatially varying electronic properties [27] [28]. Silicon-vacancy defect complexes exhibit enhanced formation probability in the vicinity of threading dislocations due to local strain effects [27]. Multiple silicon-vacancy configurations can form, each characterized by distinct optical signatures ranging from visible to near-infrared wavelengths [28].

Grain boundary engineering in polycrystalline aluminum nitride focuses on controlling interfacial structure and composition to optimize thermal transport properties [26] [29]. Amorphous grain boundary phases significantly reduce thermal conductivity through enhanced phonon scattering at crystalline-amorphous interfaces [26]. Quantitative analysis using extended X-ray absorption fine structure spectroscopy enables measurement of amorphous phase content with correlation coefficients exceeding 0.8 relative to thermal conductivity values [26].

The grain boundary fracture toughness depends critically on additive content and distribution, with yttrium-containing phases playing key roles in mechanical property determination [29]. Grain boundary microcracking density increases linearly with applied contact loads, following empirical relationships that incorporate both fracture toughness and grain size parameters [29]. Optimization of grain boundary properties requires careful control of sintering conditions and additive concentrations to achieve desired mechanical and thermal characteristics [26].

Physical Description

DryPowde

UNII

7K47D7P3M0

GHS Hazard Statements

Aggregated GHS information provided by 287 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 287 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 281 of 287 companies with hazard statement code(s):;
H314 (11.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24304-00-5

Wikipedia

Aluminium nitride

General Manufacturing Information

Miscellaneous manufacturing
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Aluminum nitride (AlN): ACTIVE

Dates

Modify: 2023-08-15

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